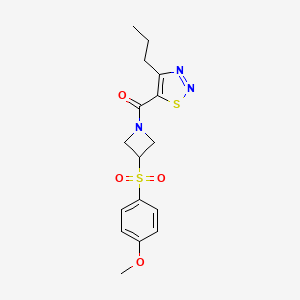
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their extensive biological activities. They exhibit properties such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation markers.
- Analgesic and Anxiolytic : Pain relief and anxiety reduction.
The biological activities are attributed to the presence of the thiadiazole ring, which interacts with multiple molecular targets including enzymes and receptors involved in disease processes .
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of 1,3,4-thiadiazoles can effectively inhibit the growth of:
- Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus cereus.
- Fungi : Candida albicans, Aspergillus niger.
For instance, modifications to the phenyl ring have been shown to enhance antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. The compound under review has demonstrated cytotoxic effects against various human cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through both intrinsic and extrinsic pathways.
Recent studies indicate that the incorporation of sulfonyl groups enhances anticancer activity by improving solubility and bioavailability .
Anti-inflammatory Effects
Research indicates that thiadiazole derivatives can significantly reduce pro-inflammatory cytokines and oxidative stress markers. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the effectiveness of 1,3,4-thiadiazole derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
- A series of experiments showed that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
- The compounds were tested against multiple strains with results indicating significant inhibition rates.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines demonstrated that certain modifications to the thiadiazole structure led to increased cytotoxicity.
- The study concluded that these derivatives could serve as lead compounds in cancer drug development.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-3-4-14-15(24-18-17-14)16(20)19-9-13(10-19)25(21,22)12-7-5-11(23-2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYSMROSWGEQFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














